molecular formula C16H9ClFNO4 B12730863 FURO(3,2-F)-1,2-benzisoxazole-6-carboxylic acid, 8-chloro-3-(2-fluorophenyl)-5,6-dihydro-, (R)- CAS No. 90247-29-3

FURO(3,2-F)-1,2-benzisoxazole-6-carboxylic acid, 8-chloro-3-(2-fluorophenyl)-5,6-dihydro-, (R)-

Cat. No.: B12730863
CAS No.: 90247-29-3
M. Wt: 333.70 g/mol
InChI Key: CGWOIHAQZNLJFD-LLVKDONJSA-N
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Description

FURO(3,2-F)-1,2-benzisoxazole-6-carboxylic acid, 8-chloro-3-(2-fluorophenyl)-5,6-dihydro-, ®- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a furobenzisoxazole core, a carboxylic acid group, and a chloro-fluorophenyl substituent. Its stereochemistry is denoted by the ®-configuration, indicating its specific three-dimensional arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FURO(3,2-F)-1,2-benzisoxazole-6-carboxylic acid, 8-chloro-3-(2-fluorophenyl)-5,6-dihydro-, ®- typically involves multi-step organic reactions. The process begins with the preparation of the furobenzisoxazole core, followed by the introduction of the carboxylic acid group and the chloro-fluorophenyl substituent. Common reagents used in these reactions include various halogenating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of environmentally benign solvents and reagents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

FURO(3,2-F)-1,2-benzisoxazole-6-carboxylic acid, 8-chloro-3-(2-fluorophenyl)-5,6-dihydro-, ®- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry

In chemistry, FURO(3,2-F)-1,2-benzisoxazole-6-carboxylic acid, 8-chloro-3-(2-fluorophenyl)-5,6-dihydro-, ®- is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. Its interactions with biological molecules and pathways are investigated to understand its effects on cellular processes and its potential as a therapeutic agent.

Medicine

In medicine, FURO(3,2-F)-1,2-benzisoxazole-6-carboxylic acid, 8-chloro-3-(2-fluorophenyl)-5,6-dihydro-, ®- is explored for its potential pharmacological properties. Researchers investigate its efficacy and safety as a drug candidate for treating various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in materials science, such as the creation of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of FURO(3,2-F)-1,2-benzisoxazole-6-carboxylic acid, 8-chloro-3-(2-fluorophenyl)-5,6-dihydro-, ®- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to FURO(3,2-F)-1,2-benzisoxazole-6-carboxylic acid, 8-chloro-3-(2-fluorophenyl)-5,6-dihydro-, ®- include other furobenzisoxazole derivatives and compounds with similar functional groups. Examples include:

  • FURO(3,2-F)-1,2-benzisoxazole derivatives with different substituents.
  • Compounds with similar chloro-fluorophenyl groups.

Uniqueness

The uniqueness of FURO(3,2-F)-1,2-benzisoxazole-6-carboxylic acid, 8-chloro-3-(2-fluorophenyl)-5,6-dihydro-, ®- lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

90247-29-3

Molecular Formula

C16H9ClFNO4

Molecular Weight

333.70 g/mol

IUPAC Name

(6R)-8-chloro-3-(2-fluorophenyl)-5,6-dihydrofuro[3,2-f][1,2]benzoxazole-6-carboxylic acid

InChI

InChI=1S/C16H9ClFNO4/c17-12-14-7(6-11(22-14)16(20)21)5-9-13(19-23-15(9)12)8-3-1-2-4-10(8)18/h1-5,11H,6H2,(H,20,21)/t11-/m1/s1

InChI Key

CGWOIHAQZNLJFD-LLVKDONJSA-N

Isomeric SMILES

C1[C@@H](OC2=C(C3=C(C=C21)C(=NO3)C4=CC=CC=C4F)Cl)C(=O)O

Canonical SMILES

C1C(OC2=C(C3=C(C=C21)C(=NO3)C4=CC=CC=C4F)Cl)C(=O)O

Origin of Product

United States

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